molecular formula C16H24FN3O2 B2988009 2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide CAS No. 1436204-34-0

2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide

Cat. No. B2988009
CAS RN: 1436204-34-0
M. Wt: 309.385
InChI Key: IICIWDVXEKKHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is commonly referred to as 'compound X' in scientific literature.

Scientific Research Applications

Molecular Kinase Inhibition

The compound has been associated with the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating significant potential in tumor stasis and cancer treatment. The research indicates the utility of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, showcasing improved enzyme potency and aqueous solubility through specific structural modifications (Schroeder et al., 2009).

Radioligand Imaging

A comparative study involving 18F-Mefway PET imaging against 18F-FCWAY for quantifying serotonin 1A receptors in human subjects exemplifies the compound's application in enhancing neuroimaging techniques. Despite lower regional uptake compared to 18F-FCWAY, 18F-Mefway's resistance to in vivo defluorination, eliminating the need for defluorination inhibitors, positions it as a valuable candidate for PET radioligand imaging (Choi et al., 2015).

Alzheimer's Disease Research

Utilizing a selective serotonin 1A molecular imaging probe, researchers quantified 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This application underlines the compound's role in advancing the understanding of neurodegenerative diseases, correlating receptor density decreases with clinical symptom severity (Kepe et al., 2006).

Corrosion Inhibition Studies

Research on the adsorption and corrosion inhibition properties of piperidine derivatives for the corrosion of iron provides insights into the compound's utility in material science. Quantum chemical calculations and molecular dynamics simulations have facilitated the exploration of these properties, offering a basis for developing corrosion-resistant materials (Kaya et al., 2016).

Antimalarial Drug Development

The synthesis and evaluation of piperidine and pyrrolidine derivatives for inhibiting the growth of Plasmodium falciparum highlight the compound's potential application in antimalarial drug development. Structural elements such as a hydroxyl group, a propane chain, and a fluor have been identified as crucial for antiplasmodial activity, contributing to the development of more effective antimalarial agents (Mendoza et al., 2011).

properties

IUPAC Name

2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-12(2)22-10-9-20-7-4-14(5-8-20)19-16(21)13-3-6-18-15(17)11-13/h3,6,11-12,14H,4-5,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICIWDVXEKKHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(CC1)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide

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